3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 3-butylsulfanyl-5,7-dimethyl-triazolo[4,3-a]pyrimidine reflects its fused heterocyclic core and substituent arrangement. The parent structure consists of a pyrimidine ring fused with a triazole moiety at positions 4 and 3-a, respectively. Numerical indexing begins at the triazole nitrogen adjacent to the pyrimidine ring, with the sulfur-containing butylsulfanyl group (-S-C₄H₉) at position 3. Methyl groups occupy positions 5 and 7 on the pyrimidine ring, as illustrated in Table 1.
Table 1: Key Molecular Descriptors
The fused triazolo-pyrimidine system adopts a planar conformation, with bond lengths between the triazole (1.34 Å for N-N) and pyrimidine (1.32 Å for C-N) rings consistent with aromatic delocalization. The butylsulfanyl group introduces a flexible aliphatic chain, altering electronic distribution via sulfur’s electronegativity (χ = 2.58).
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C11H16N4S/c1-4-5-6-16-11-14-13-10-12-8(2)7-9(3)15(10)11/h7H,4-6H2,1-3H3 |
InChI Key |
YDPNJOYYEXTLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C2N1C(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the butylsulfanyl group.
Substitution: The methyl groups on the triazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Research indicates that compounds in the triazole class exhibit notable antimicrobial properties. The presence of the butylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antimicrobial agents .
Anticancer Properties
Triazolo-pyrimidines have been investigated for their anticancer properties. The compound 3-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has shown promise in preclinical studies targeting specific cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells .
Antiviral Activity
The antiviral potential of triazolo derivatives has gained attention in recent years. Some studies suggest that compounds similar to 3-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can interfere with viral replication processes, making them candidates for further development against viral infections .
Biological Activities
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been noted for its ability to inhibit certain kinases that play a role in cancer progression. This inhibition could lead to decreased tumor growth and metastasis .
Anti-inflammatory Effects
There is emerging evidence that suggests triazolo derivatives can exhibit anti-inflammatory properties. The modulation of inflammatory pathways by such compounds could provide therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations in triazolopyrimidine derivatives occur at position 3, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in 7-chloro-3-trifluoromethyl) stabilize the aromatic system but reduce solubility in polar solvents .
- Reactivity : The thiol derivative (CAS 41266-80-2) can form disulfide bonds or undergo alkylation, making it a versatile intermediate .
Example Syntheses :
- Butylsulfanyl Derivative : Likely synthesized by alkylating 5,7-dimethyl-3-thiol (CAS 41266-80-2) with 1-bromobutane under basic conditions .
- 3-(4′-Pyridyl) Derivative: Prepared via cyclocondensation of 3-amino-1,2,4-triazole with pyridyl-substituted pyrimidines .
- Cymantrenyl Derivative: Incorporates a manganese-based cymantrenyl group via organometallic coupling reactions .
Key Findings :
- Antibacterial Activity : Aryl substituents (e.g., pyridyl, dimethoxyphenyl) enhance activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential: Organometallic substituents (e.g., cymantrenyl) introduce redox-active properties, improving cytotoxicity .
- Butylsulfanyl Derivative : Predicted to exhibit moderate bioactivity due to lipophilicity, though empirical data are needed.
Biological Activity
3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C11H16N4S
- Molecular Weight : 236.34 g/mol
- InChIKey : YDPNJOYYEXTLMR-UHFFFAOYSA-N
- Melting Point : 308 °C
The biological activity of 3-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine primarily stems from its ability to interact with various molecular targets. It has been shown to inhibit specific kinases involved in cell signaling pathways, which can disrupt cellular processes such as proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colorectal cancer), and others.
- IC50 Values : The compound showed IC50 values significantly lower than standard chemotherapeutic agents in several tests.
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | Standard Agent |
| A549 | 0.03 ± 0.0056 | Standard Agent |
| Colo-205 | 0.01 ± 0.074 | Standard Agent |
| A2780 | 0.12 ± 0.064 | Standard Agent |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.
Enzyme Inhibition
In addition to anticancer properties, the compound has been investigated for its inhibitory effects on various enzymes:
- AChE Inhibition : Demonstrated significant activity against acetylcholinesterase (AChE), making it a potential candidate for Alzheimer's disease treatment.
- α-Amylase and α-Glucosidase Inhibition : Showed reduced IC50 values against these enzymes compared to standard drugs like acarbose.
| Enzyme | IC50 (mg/mL) | Comparison Standard |
|---|---|---|
| α-Amylase | 1.80 ± 0.01 | Acarbose |
| α-Glucosidase | 2.80 ± 0.01 | Acarbose |
| AChE | 16.00 ± 0.04% | Donepezil |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies indicated that the compound effectively inhibited the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Antioxidant Activity : The antioxidant capacity of the compound was evaluated using DPPH assays, showing promising results that indicate it could mitigate oxidative stress.
Q & A
Q. What are the optimized synthetic routes for 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 3,5-diamino-1,2,4-triazole with substituted pyrimidine precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
- Temperature control : Reactions are often conducted at 80–100°C to balance yield and selectivity .
- Catalysts : Acidic or basic conditions (e.g., triethylamine) may facilitate cyclization .
Example protocol: A 24-hour reflux in DMF with stoichiometric equivalents of reactants yields ~65% purity, verified via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm the triazolo-pyrimidine core and substituent positions .
- IR spectroscopy : Identifies functional groups (e.g., C-S stretching at ~600–700 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : SAR analysis focuses on:
- Substituent effects : Electron-withdrawing groups (e.g., -F) at the 7-position enhance anticancer activity .
- Sulfur vs. oxygen linkers : Butylsulfanyl groups improve membrane permeability compared to ethers .
- Heterocyclic fusion : Triazolo-pyrimidines exhibit superior target binding vs. pyrimidine-only scaffolds .
Table 1 : Bioactivity comparison of analogs
| Substituent (Position) | Target Activity (IC, μM) |
|---|---|
| 7-Fluorophenyl | 0.12 (EGFR kinase) |
| 7-Methyl | 2.5 (EGFR kinase) |
Q. How can computational modeling resolve contradictions in reported mechanisms of action?
- Methodological Answer :
- Molecular docking : Predict binding modes to targets like tubulin or viral proteases .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Example: Docking studies revealed conflicting binding sites for similar triazolo-pyrimidines; MD simulations prioritized sites with <2 Å RMSD fluctuations .
Q. What strategies validate crystallographic data for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (CCDC deposition) confirms bond angles and torsion .
- DFT calculations : Compare experimental vs. computed geometries (e.g., B3LYP/6-31G*) .
Example: CCDC 1906114 provided bond length validation for triazolo-pyrimidine derivatives .
Q. How do solvent polarity and reaction pathways influence byproduct formation?
- Methodological Answer :
- Polar solvents (e.g., DMSO): Favor SN2 mechanisms, reducing sulfoxide byproducts .
- Non-polar solvents (e.g., toluene): Promote radical intermediates, increasing dimerization risks .
Table 2 : Solvent impact on reaction outcomes
| Solvent | Byproduct (%) | Yield (%) |
|---|---|---|
| DMF | 5 | 72 |
| Toluene | 22 | 48 |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
